5-Bromo-8-hydroxyquinoline-7-carboxylic acid
CAS No.: 205040-59-1
Cat. No.: VC3862642
Molecular Formula: C10H6BrNO3
Molecular Weight: 268.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 205040-59-1 |
|---|---|
| Molecular Formula | C10H6BrNO3 |
| Molecular Weight | 268.06 g/mol |
| IUPAC Name | 5-bromo-8-hydroxyquinoline-7-carboxylic acid |
| Standard InChI | InChI=1S/C10H6BrNO3/c11-7-4-6(10(14)15)9(13)8-5(7)2-1-3-12-8/h1-4,13H,(H,14,15) |
| Standard InChI Key | DJIAZMRXYMCZDT-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C(C(=C2N=C1)O)C(=O)O)Br |
| Canonical SMILES | C1=CC2=C(C=C(C(=C2N=C1)O)C(=O)O)Br |
Introduction
Key Findings
5-Bromo-8-hydroxyquinoline-7-carboxylic acid (CAS: 205040-59-1) is a brominated quinoline derivative with a molecular formula of and a molecular weight of 268.064 g/mol . This compound serves as a critical intermediate in pharmaceutical research, particularly in synthesizing bioactive molecules such as antimicrobial agents and metal chelators . Its synthesis involves bromination of 8-hydroxyquinoline derivatives under controlled conditions, though detailed mechanistic studies remain limited . Commercial availability is restricted to laboratory use, with suppliers like CymitQuimica and MuseChem offering quantities ranging from 50 mg to 1 g . Despite its utility, gaps persist in reported physical properties such as melting point and solubility, highlighting opportunities for further characterization .
Chemical and Physical Properties
Structural and Molecular Characteristics
The molecular structure of 5-bromo-8-hydroxyquinoline-7-carboxylic acid is defined by the following parameters:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 268.064 g/mol | |
| Exact Mass | 266.953 g/mol | |
| Topological Polar Surface Area (TPSA) | 70.42 Ų | |
| LogP (Octanol-Water) | 2.40 |
The compound’s planar quinoline core facilitates π-π stacking interactions, while the bromine atom and carboxylic acid group introduce steric and electronic effects that influence reactivity .
Synthesis and Manufacturing
Bromination Strategies
The synthesis of brominated quinolines typically involves electrophilic aromatic substitution. A patent by Bedall and Fischer (1881) describes the bromination of 8-hydroxyquinoline in aqueous hydrobromic acid, yielding dibrominated derivatives . While this method focuses on 5,7-dibromo-8-hydroxyquinoline, mono-bromination to produce 5-bromo-8-hydroxyquinoline-7-carboxylic acid likely requires precise control of reaction conditions, such as:
The carboxylic acid group at position 7 may be introduced via carboxylation of a pre-brominated intermediate, though specific protocols remain undisclosed in public literature .
Applications in Pharmaceutical and Organic Chemistry
Role as a Synthetic Intermediate
This compound’s bromine and carboxylic acid groups make it a key building block in medicinal chemistry:
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Metal Chelators: The hydroxyl and carboxylic acid groups coordinate metal ions, potentially mitigating oxidative stress in neurodegenerative diseases .
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Antimicrobial Agents: Quinoline derivatives exhibit activity against bacteria and fungi by intercalating DNA or inhibiting enzymes .
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Photoremovable Protecting Groups: Analogues like 8-bromo-7-hydroxyquinoline (BHQ) release bioactive molecules under UV light, enabling spatiotemporal control in drug delivery .
| Supplier | Packaging Options | Price Range (USD) |
|---|---|---|
| CymitQuimica | 50 mg – 1 g | Inquire |
| MuseChem | 100 mg – 250 mg | Inquire |
| GlpBio | 1 g | Inquire |
Products are labeled “For research use only”, excluding therapeutic or industrial applications .
Future Directions and Research Gaps
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Physicochemical Profiling: Experimental determination of melting point, solubility, and stability under varying pH conditions.
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Mechanistic Studies: Elucidating the bromination mechanism to optimize mono-substitution over di-substitution.
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Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.
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